Home > Products > Screening Compounds P18670 > [1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine -

[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine

Catalog Number: EVT-13230418
CAS Number:
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine is a compound that belongs to a class of heterocyclic organic compounds characterized by the presence of a triazole and pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an anticancer agent and phosphodiesterase inhibitor. The compound's structure allows for various modifications that can enhance its biological activity.

Source

The synthesis and evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied in the literature. Notably, a study highlighted the design and biological evaluation of these compounds, demonstrating their effectiveness in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .

Classification

This compound is classified as a triazole derivative and pyrimidine derivative, both of which are significant in the development of pharmaceuticals due to their diverse biological activities. The compound falls under the category of N-heterocycles, which are known for their roles in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine typically involves several steps:

  1. Starting Materials: The synthesis often begins with commercially available 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate.
  2. Cyclization: A cyclization reaction occurs in acetic acid to form an intermediate compound.
  3. Substitution Reactions: This intermediate can then undergo further reactions with substituted amines or other nucleophiles to yield the final product .

Technical Details

The synthesis can be optimized using various catalysts and solvents to improve yield and purity. For instance, the use of Bis(trifluoromethane sulfonimide) in hexafluoroisopropanol has been shown to facilitate efficient cyclization reactions . Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular formula of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine is C6H6N4C_6H_6N_4, with a molecular weight of approximately 150.14 g/mol. The structure features a fused triazole and pyrimidine ring system with an amine substituent at the 5-position.

Data

The InChIKey for this compound is ZUIVNYGZFPOXFW-UHFFFAOYSA-N, and it has a CAS Registry Number of 2503-56-2. The melting point is reported to be between 281 °C and 285 °C .

Chemical Reactions Analysis

Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine participates in various chemical reactions:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  • Cyclization Reactions: Under certain conditions, it can undergo cyclization to form more complex structures.

These reactions are facilitated by the electronic properties of the triazole and pyrimidine rings, which can stabilize intermediates formed during chemical transformations.

Technical Details

The reactivity of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine can be influenced by factors such as solvent choice and temperature. For example, reactions performed under mild conditions often yield better selectivity and higher yields.

Mechanism of Action

Process

The mechanism of action for [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine as an anticancer agent involves:

  1. Inhibition of Cell Growth: The compound has been shown to inhibit cell proliferation by interfering with critical cell cycle processes.
  2. Induction of Apoptosis: It induces programmed cell death through modulation of apoptosis-related proteins and signaling pathways such as ERK signaling .

Data

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines with IC50 values in low micromolar ranges (e.g., 0.53 μM against HCT-116 cells) .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 281 °C - 285 °C
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in non-polar solvents.

Chemical Properties

The compound exhibits basic properties due to the presence of the amine group. It can participate in acid-base reactions and form salts with acids.

Applications

Scientific Uses

[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine has several applications:

  • Anticancer Research: Its derivatives are being explored for their potential to treat various cancers due to their ability to induce apoptosis and inhibit tumor growth.
  • Phosphodiesterase Inhibition: Some derivatives have been identified as phosphodiesterase inhibitors which may have implications in treating neurological disorders or enhancing cognitive function .

Research continues to explore new derivatives and modifications that could enhance efficacy and reduce toxicity while expanding the therapeutic applications of this promising compound.

Introduction to [1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine in Medicinal Chemistry

Historical Development and Pharmacological Significance of Triazolopyrimidine Scaffolds

The [1,2,4]triazolo[1,5-a]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry due to its synthetic versatility and diverse pharmacological profiles. Early exploration focused on its resemblance to purine nucleobases, enabling interactions with biological targets evolved to recognize adenine-containing molecules. The specific derivative bearing an aminomethyl group at the 5-position—[1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine—confers enhanced hydrogen-bonding capacity and structural plasticity, enabling optimized target engagement. Historically, this scaffold gained prominence through its incorporation into phosphodiesterase 2A (PDE2A) inhibitors, where structure-guided optimization leveraging X-ray crystallography and free-energy perturbation (FEP) calculations yielded compounds with sub-nanomolar potency (IC₅₀ = 1.3 ± 0.39 nM) and >100-fold selectivity over other PDE isoforms [1]. Beyond neurology, the scaffold demonstrated significant anticancer potential; derivatives bearing indole moieties suppressed the ERK signaling pathway in gastric cancer cells (MGC-803), exhibiting IC₅₀ values of 9.47 μM—superior to 5-fluorouracil [2]. Additionally, GABAₐ receptor positive modulation emerged as another therapeutic avenue, where triazolopyrimidine derivatives showed potent anticonvulsant activity (ED₅₀ = 31.81–40.95 mg/kg) with reduced neurotoxicity [3]. These breakthroughs underscore the scaffold’s adaptability to divergent target classes through strategic peripheral modifications.

Table 1: Key Pharmacological Applications of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

Derivative StructureBiological TargetActivityKey FindingSource
Lead compound 46PDE2AInhibitor (IC₅₀ = 1.3 nM)>100-fold selectivity, clean CYP450 profile, in vivo target occupancy [1] [5]
Compound H12ERK signaling pathwayAntiproliferative (IC₅₀ = 9.47 μM)Dose-dependent suppression of MGC-803 cell growth and colony formation [2]
Compounds 5c/5eGABAₐ receptorPositive modulatorAnticonvulsant ED₅₀ = 31.81–40.95 mg/kg; low neurotoxicity (PI = 9.09–17.22) [3]
Patent derivatives (e.g., US11186582B2)PDE2ABrain-penetrant inhibitorsDemonstrated promise for cognitive disorders [5]
Pyrazolo-triazolo hybridsCDK2Inhibitor (IC₅₀ = 0.057 μM)Potent anti-proliferative activity against HCT-116 (IC₅₀ = 6 nM) [7]

Role as a Bioisostere in Drug Design: Analogies to Purine and Carboxylic Acid Systems

The [1,2,4]triazolo[1,5-a]pyrimidine core serves as a high-fidelity bioisostere for purine nucleobases, mimicking the hydrogen-bonding topology and π-electron distribution of adenine while offering superior metabolic stability. The 5-aminomethyl derivative enhances this mimicry by introducing a flexible spacer that projects amine functionality into complementary target pockets, analogous to the exocyclic amino group of adenine. This is exemplified in kinase inhibitor design (e.g., CDK2), where the scaffold replaces the purine ring in roscovitine analogs, maintaining critical hydrogen bonds with Leu83 in the ATP-binding site [7]. Computational studies confirm that the triazolopyrimidine nitrogen atoms (N1 and N4) replicate the N1 and N7 hydrogen-bond acceptors of adenine, while the 5-aminomethyl group occupies the ribose-binding region, enhancing affinity through additional hydrophobic contacts [1] [7]. Beyond purine mimicry, protonated 5-aminomethyl derivatives can function as carboxylic acid bioisosteres under physiological conditions. The ammonium ion (NH₃⁺) effectively mimics the anionic carboxylate group (COO⁻), enabling salt-bridge formation with basic residues in target proteins. This property was leveraged in PDE2A inhibitors, where the aminomethyl group formed critical ionic interactions with Asp808 or Glu826 in the catalytic domain, replacing early carboxylate-containing leads without compromising potency [1] [5]. The scaffold’s isosteric versatility extends further through nitrogen/sulfur substitutions, enabling tunable physicochemical properties—such as enhanced solubility and membrane permeability—while retaining target complementarity [7].

Table 2: Bioisosteric Applications of [1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine

Bioisosteric RoleTarget AnalogyStructural AdvantageTherapeutic Application
Purine MimicAdenine (N1, N7, exocyclic NH₂)• N1/N4 as H-bond acceptors • 5-CH₂NH₂ mimics ribose siteCDK2 inhibitors [7]; Kinase-targeted antitumor agents
Carboxylic Acid SurrogateCOO⁻ (anionic center)• NH₃⁺ forms salt bridges • Enhanced cell permeabilityPDE2A inhibitors [1] [5]; CNS-penetrant compounds
Indole/Quinoline HybridTubulin-binding pharmacophores• Planar fusion enables π-stacking • Aminomethyl enables H-bondingERK pathway inhibitors [2]; Anticancer agents

Current Research Gaps and Opportunities in Targeting Multidrug-Resistant Pathogens

Despite significant progress in oncology and CNS disorders, the application of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine derivatives against multidrug-resistant (MDR) pathogens remains underexplored—a critical gap given escalating antimicrobial resistance (AMR) crises. The scaffold’s inherent capacity to evade efflux pumps and penetrate biofilms presents untapped opportunities. Recent studies indicate that triazolopyrimidine analogs can disrupt bacterial efflux systems (e.g., AcrAB-TolC in Enterobacteriaceae), potentially reversing resistance to conventional antibiotics [5] [7]. The 5-aminomethyl group enhances this potential by enabling:

  • Efflux Pump Inhibition: Structural analogs demonstrate affinity for efflux transporter components (e.g., MexB in Pseudomonas aeruginosa), acting as competitive substrates that saturate pump capacity [7].
  • Biofilm Penetration: Derivatives with balanced lipophilicity (logP 1.5–3.0) and cationic character disrupt polysaccharide matrices in MRSA biofilms, enhancing antibiotic efficacy [5].
  • Targeting Underexplored Enzymes: The scaffold’s adaptability to bacterial dihydrofolate reductase (DHFR) and DNA gyrase ATP-binding sites remains unexplored. Computational models predict strong complementarity with DHFR mutations prevalent in MDR strains [1] [7].Priority research directions include hybridizing the core with established antibiotic pharmacophores (e.g., fluoroquinolones, β-lactams) and exploiting its kinase-inhibitory heritage to target bacterial two-component signal transduction systems. Advances in synthetic methodologies—such as FEP-guided optimization and molecular hybridization—used in PDE2A and CDK2 programs [1] [7] could accelerate the development of novel anti-infectives addressing WHO-critical pathogens.

Table 3: Research Priorities for Combatting Multidrug Resistance

Resistance MechanismScaffold AdvantageResearch PriorityExpected Outcome
Efflux Pump OverexpressionCompetitive pump saturation via aminomethyl groupHybridize with efflux pump substrates (e.g., tetracyclines)Restoration of antibiotic susceptibility
Biofilm FormationEnhanced biofilm penetration via cationic chargeOptimize logD/pKa for matrix disruptionBiofilm-eradicating agents
Target MutationsAdaptive binding to mutated active sitesTarget bacterial kinases (e.g., PknB) or DHFR variantsInhibitors effective against resistant strains
Enzyme InactivationResistance-resistant binding modesDesign covalent inhibitors targeting catalytic cysteine residuesAgents with reduced resistance development potential

Properties

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c7-3-5-1-2-11-6(10-5)8-4-9-11/h1-2,4H,3,7H2

InChI Key

JJMPFVFSCVTLCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)N=C1CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.